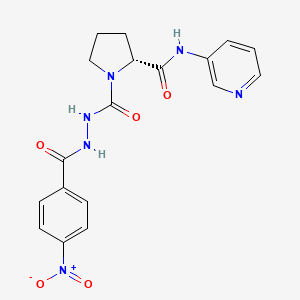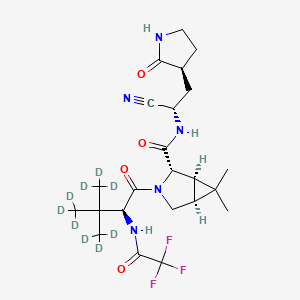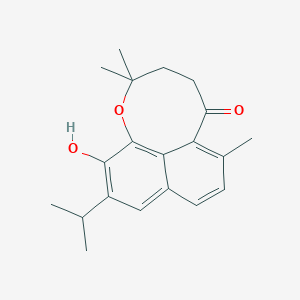
Antifungal agent 38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
抗真菌剂38 是一种新型化合物,在对抗真菌感染方面显示出令人鼓舞的结果。该化合物属于新一代抗真菌剂,旨在解决日益严重的抗真菌耐药性问题。它对多种真菌病原体特别有效,使其成为抗真菌武器库中宝贵的补充。
准备方法
合成路线和反应条件: 抗真菌剂38的合成涉及一个多步过程,包括通过各种有机反应形成关键中间体。第一步通常涉及制备核心结构,然后进行官能化以引入特定的抗真菌基团。这些反应中常用的试剂包括卤化剂、氧化剂和催化剂,以促进所需产物的形成。
工业生产方法: 抗真菌剂38的工业生产从实验室合成中放大,确保一致性和纯度。该过程涉及严格的质量控制措施,以保持该化合物的功效。大规模生产通常利用连续流动反应器来优化反应条件并提高产量。
化学反应分析
反应类型: 抗真菌剂38 经历多种类型的化学反应,包括:
氧化: 该反应对于化合物的活化至关重要,通常涉及氧化剂,如过氧化氢或高锰酸钾。
还原: 还原反应用于修饰特定的官能团,增强该化合物的抗真菌特性。
取代: 取代反应,特别是亲核取代反应,用于引入各种官能团,增强该化合物的活性。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
催化剂: 碳载钯、氧化铂。
主要形成的产物: 这些反应形成的主要产物包括抗真菌剂38的各种衍生物,每种衍生物都具有独特的性质,有助于其整体抗真菌功效。
科学研究应用
抗真菌剂38 在科学研究中具有广泛的应用,包括:
化学: 用作模型化合物来研究抗真菌作用和抗性的机制。
生物学: 研究其对真菌细胞结构和代谢途径的影响。
医学: 探索作为各种真菌感染的潜在治疗方法,特别是那些对传统抗真菌药物有耐药性的感染。
工业: 用于开发抗真菌涂层和材料,以防止各种环境中的真菌生长。
作用机制
抗真菌剂38 的作用机制涉及抑制真菌细胞膜合成途径中的关键酶。具体而言,它靶向羊毛甾醇 14α-脱甲基酶,该酶对于麦角甾醇的产生至关重要,麦角甾醇是真菌细胞膜的重要组成部分。通过抑制这种酶,抗真菌剂38 破坏真菌细胞膜的完整性,导致细胞死亡。
类似化合物:
唑类: 这些化合物也靶向羊毛甾醇 14α-脱甲基酶,但它们的化学结构和活性谱不同。
棘白菌素: 这些抑制 β-(1,3)-D-葡聚糖合成,影响真菌细胞壁而不是膜。
多烯类: 这些直接与麦角甾醇结合,在真菌细胞膜中产生孔隙。
抗真菌剂38 的独特性: 抗真菌剂38 由于其广谱活性以及对耐药真菌菌株的有效性而脱颖而出。其独特的化学结构使其能够更好地穿透并结合到目标酶,使其成为一种有效的抗真菌剂。
相似化合物的比较
Azoles: These compounds also target lanosterol 14α-demethylase but differ in their chemical structure and spectrum of activity.
Echinocandins: These inhibit β-(1,3)-D-glucan synthesis, affecting the fungal cell wall rather than the membrane.
Polyenes: These bind to ergosterol directly, creating pores in the fungal cell membrane.
Uniqueness of Antifungal Agent 38: this compound stands out due to its broad-spectrum activity and effectiveness against resistant fungal strains. Its unique chemical structure allows for better penetration and binding to the target enzyme, making it a potent antifungal agent.
属性
分子式 |
C8H12N2S2 |
|---|---|
分子量 |
200.3 g/mol |
IUPAC 名称 |
2-(2-methylpropyldisulfanyl)pyrimidine |
InChI |
InChI=1S/C8H12N2S2/c1-7(2)6-11-12-8-9-4-3-5-10-8/h3-5,7H,6H2,1-2H3 |
InChI 键 |
XNFUTLIRHQFFDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CSSC1=NC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
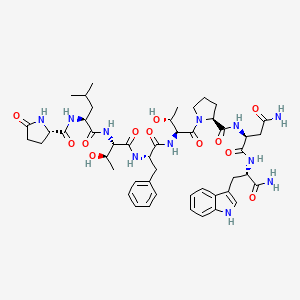
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
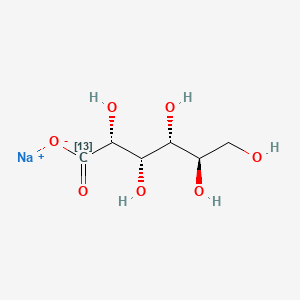
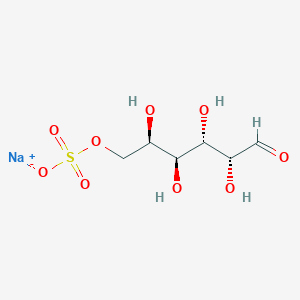
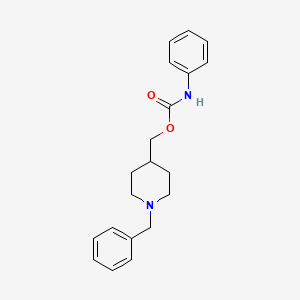

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
